
6-Chloro-9-ethyl-8-methyl-9h-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-9-ethyl-8-methyl-9H-purine is a chemical compound with the molecular formula C8H9ClN4. It belongs to the purine family, which are heterocyclic aromatic organic compounds. Purines are significant in biochemistry, particularly as components of nucleic acids. This compound is characterized by the presence of a chlorine atom at the 6th position, an ethyl group at the 9th position, and a methyl group at the 8th position of the purine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-ethyl-8-methyl-9H-purine typically involves the chlorination of 9-ethyl-8-methyl-9H-purine. This can be achieved using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes:
- Alkylation of 8-methyl-9H-purine to introduce the ethyl group.
- Chlorination at the 6th position using chlorinating agents.
- Purification through recrystallization or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
6-Chloro-9-ethyl-8-methyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or primary amines in solvents such as ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 6-amino-9-ethyl-8-methyl-9H-purine or 6-methoxy-9-ethyl-8-methyl-9H-purine can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with altered oxidation states.
科学的研究の応用
6-Chloro-9-ethyl-8-methyl-9H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 6-Chloro-9-ethyl-8-methyl-9H-purine involves its interaction with specific molecular targets. The chlorine atom at the 6th position makes it reactive towards nucleophiles, allowing it to form covalent bonds with biological molecules. This reactivity can lead to the inhibition of enzymes or disruption of nucleic acid functions, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
6-Chloro-8-methyl-9H-purine: Lacks the ethyl group at the 9th position.
6-Chloro-9-isopropyl-9H-purine: Contains an isopropyl group instead of an ethyl group.
6-Chloro-9-cyclopentyl-9H-purine: Features a cyclopentyl group at the 9th position.
Uniqueness
6-Chloro-9-ethyl-8-methyl-9H-purine is unique due to the specific combination of substituents on the purine ring. The presence of both an ethyl and a methyl group, along with the chlorine atom, imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C8H9ClN4 |
|---|---|
分子量 |
196.64 g/mol |
IUPAC名 |
6-chloro-9-ethyl-8-methylpurine |
InChI |
InChI=1S/C8H9ClN4/c1-3-13-5(2)12-6-7(9)10-4-11-8(6)13/h4H,3H2,1-2H3 |
InChIキー |
MHGFRRCKBUUXGV-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NC2=C1N=CN=C2Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



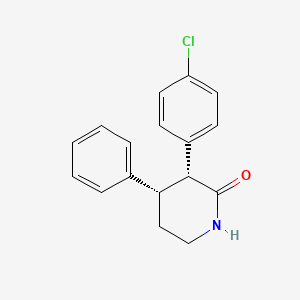
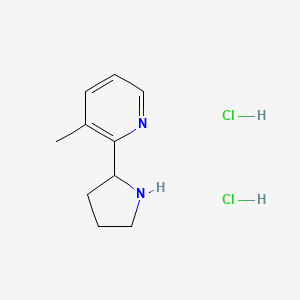

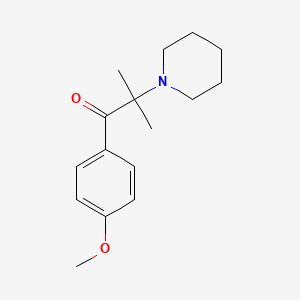
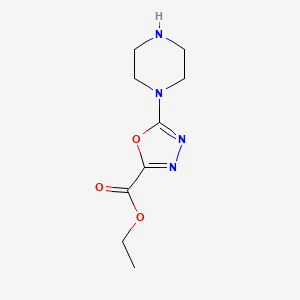
![Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B12094702.png)




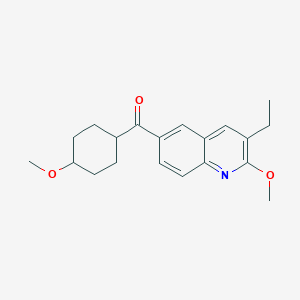
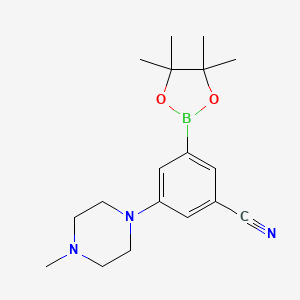
![[10,13-dimethyl-17-(1-oxopropan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12094742.png)
